molecular formula C17H19N3O2S B4626246 N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B4626246
M. Wt: 329.4 g/mol
InChI Key: CNVXICRELVFHEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine derivatives with isothiocyanates or thiosemicarbazides with aldehydes or ketones. For instance, compounds similar to N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol, as seen in the synthesis of related compounds (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques like FT-IR, NMR, and sometimes X-ray diffraction. For example, the crystal structure and Hirshfeld surface analysis of similar compounds provide insights into the intermolecular interactions and molecular conformation (Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, forming diverse heterocyclic structures depending on the reaction conditions. They can react with compounds like 2-(bis(methylthio)methylene)malononitrile to form different heterocyclic rings such as pyrazoles and triazoles, showcasing their reactivity and versatility (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined using analytical techniques like single-crystal X-ray diffraction, which provides detailed information on the molecular and crystal lattice structure (Gangadharan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of hydrazinecarbothioamides. Studies have shown that these compounds can interact with biomolecules, indicating their potential in biological applications (Sousa-Pereira et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and characterized compounds structurally related to N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, focusing on their chemical structures and potential functionalities. For instance, Ateş et al. (2018) developed bis(thiosemicarbazone) derivative compounds through condensation reactions, providing insights into their antioxidant activities and DNA cleavage capabilities (Ateş et al., 2018). These findings indicate the chemical versatility and bioactive potential of such compounds.

Biological Activities and Applications

The biological activities of thiosemicarbazone derivatives have been extensively studied. For example, compounds structurally similar to N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide have shown promising anticonvulsant activities and interactions with GABAergic neurotransmission, highlighting their potential as therapeutic agents (Tripathi & Kumar, 2013). Additionally, Marenco et al. (2012) investigated similar compounds as fluorescent probes for iron detection, suggesting their application in environmental and biological sensing (Marenco et al., 2012).

Antibacterial and Antioxidant Properties

Several studies have focused on the antibacterial and antioxidant properties of hydrazinecarbothioamide derivatives. Kaur et al. (2011) synthesized compounds showing significant antibacterial activity, pointing towards their use in developing new antimicrobial agents (Kaur et al., 2011). Furthermore, Farghaly et al. (2020) explored the DNA-binding capabilities of N-phenylmorpholine derivatives, including thiazole derivatives, for their antimicrobial and anticancer activities, suggesting a broad spectrum of biological applications (Farghaly et al., 2020).

Material Science and Catalysis

In material science, such compounds have been studied for their potential as corrosion inhibitors and in catalysis. Ebenso et al. (2010) discussed the inhibition potentials of thiosemicarbazides for the corrosion of mild steel, illustrating the importance of these compounds in industrial applications (Ebenso et al., 2010). Additionally, Tarai & Baruah (2018) highlighted the catalytic properties of certain hydrazinecarbothioamide complexes, underlining their role in chemical synthesis processes (Tarai & Baruah, 2018).

Environmental and Sensory Applications

The application of these compounds extends to environmental monitoring and sensing. Zhu et al. (2019) developed an intramolecular charge transfer-based fluorescent probe for hydrazine detection in water samples, demonstrating the utility of hydrazinecarbothioamide derivatives in environmental analysis (Zhu et al., 2019).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-22-15-10-6-5-9-14(15)18-17(23)20-19-16(21)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVXICRELVFHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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